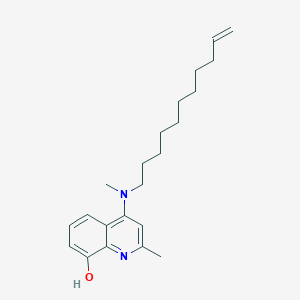
(Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol is a complex organic compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol typically involves multiple steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with an aldehyde or ketone.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the oxazolidine intermediate.
Protection with TBDMS: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The benzyl and TBDMS groups can be substituted under appropriate conditions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Strategies: The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups during multi-step reactions.
Biology and Medicine
Drug Development: The compound or its derivatives may be explored for potential pharmacological activities.
Biochemical Studies: It can be used in studies involving enzyme interactions or metabolic pathways.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Catalysis: It can be used as a ligand or catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol would depend on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
(Cis-3-benzyl-4-hydroxymethyl-5-isopropyloxazolidin-4-yl)methanol: Lacks the TBDMS protecting group.
(Cis-3-benzyl-4-(((tert-butyldiphenylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol: Uses a different silyl protecting group.
Uniqueness
The presence of the TBDMS protecting group in (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol provides unique stability and reactivity characteristics, making it particularly useful in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C21H37NO3Si |
|---|---|
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
[(4R,5R)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C21H37NO3Si/c1-17(2)19-21(14-23,15-25-26(6,7)20(3,4)5)22(16-24-19)13-18-11-9-8-10-12-18/h8-12,17,19,23H,13-16H2,1-7H3/t19-,21-/m1/s1 |
Clé InChI |
MKVONNDLHMKPQG-TZIWHRDSSA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@@](N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)

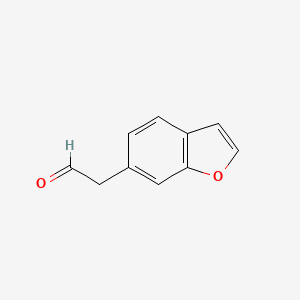
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)

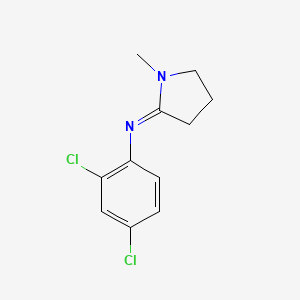
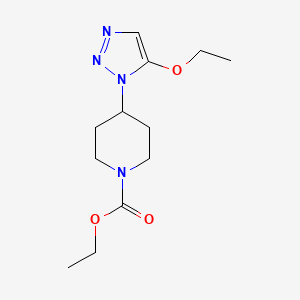
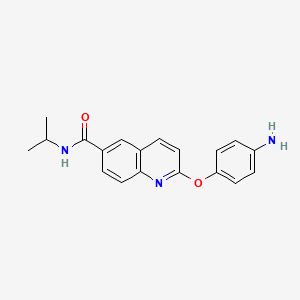

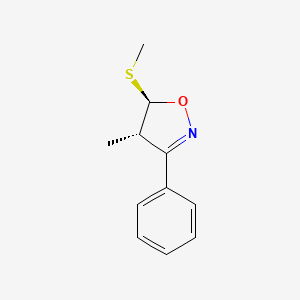

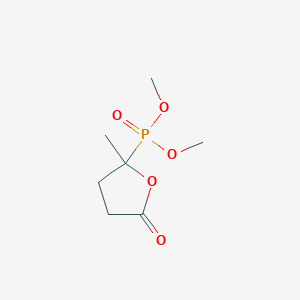
![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)
